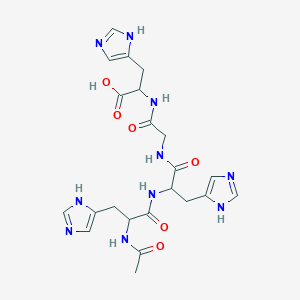
Ac-DL-His-DL-His-Gly-DL-His-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-DL-His-DL-His-Gly-DL-His-OH is a synthetic peptide composed of acetylated histidine and glycine residuesThe compound’s chemical formula is C8H13N3O4 , and it has a molecular weight of 215.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-His-DL-His-Gly-DL-His-OH involves the stepwise addition of amino acids to form the peptide chain. The process typically begins with the acetylation of histidine, followed by the sequential addition of glycine and histidine residues. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the use of automated peptide synthesizers, which add amino acids one by one to a growing peptide chain anchored to a solid resin .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-His-DL-His-Gly-DL-His-OH can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to form reduced histidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions include oxidized histidine derivatives, reduced histidine derivatives, and substituted peptides with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Ac-DL-His-DL-His-Gly-DL-His-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as a cell-penetrating peptide and its ability to coordinate essential or toxic metals.
Medicine: Explored for its antimicrobial properties and potential as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-OH involves its interaction with biological membranes and intracellular targets. The peptide can penetrate cell membranes and interact with intracellular components, leading to various biological effects. The histidine residues play a crucial role in coordinating metal ions, which can influence the peptide’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ac-DL-His-DL-His-Gly-DL-His-OH include other histidine-rich peptides and glycine-rich peptides. Examples include:
- N-Acetyl-DL-histidine Monohydrate
- Gly-His-tagged peptides
- Histidine-rich peptides (HRPs)
- Glycine-rich peptides (GRPs)
Uniqueness
This compound is unique due to its specific sequence of acetylated histidine and glycine residues, which confer distinct chemical and biological properties. Its ability to coordinate metal ions and penetrate cell membranes makes it a valuable compound for various scientific applications .
Eigenschaften
Molekularformel |
C22H28N10O6 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38) |
InChI-Schlüssel |
JTUOJQYVOWCIHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


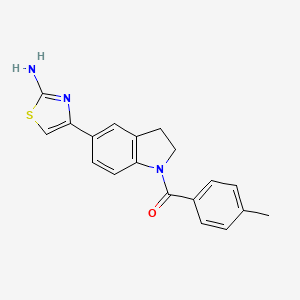
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)


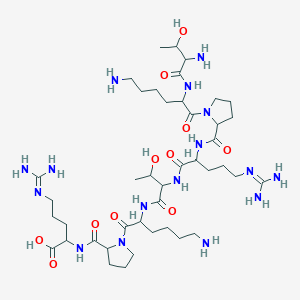
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
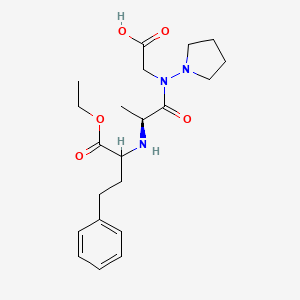
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

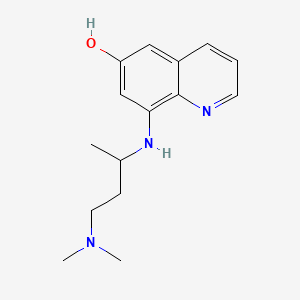
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
